Methyl 1-propenyl disulfide
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説明
Methyl 1-propenyl disulfide is a natural product found in Allium ampeloprasum and Allium sativum with data available.
科学的研究の応用
Synthesis and Chemical Properties
- Methyl 1-propenyl disulfide, a compound isolated from Asa foetida, has been synthesized starting from methyl dithiopropionate and 1-(methylthio)-3-chloropropene, demonstrating its potential for use in the synthesis of unique organic compounds (Meijer & Vermeer, 1974).
- In a study focused on Allium chemistry, methyl 1-propenyl disulfide derivatives were synthesized, showcasing the compound's relevance in understanding the complex chemistry of onions and garlic (Block, Bayer, Naganathan, & Zhao, 1996).
Photochemistry and Disulfide Bond Studies
- Research on the stability of disulfide bonds in molecules, including methyl 1-propenyl disulfide, under high energy photons, has expanded our understanding of the behavior of disulfide bonds under extreme conditions (Varas et al., 2017).
- The photochemistry of disulfide bonds, central to numerous biochemical processes, was studied using dimethyl disulfide, providing insights that can be applied to understand the behavior of methyl 1-propenyl disulfide (Ochmann et al., 2018).
Applications in Electrochemistry and Materials Science
- Investigations into titanium disulfides, a related compound, for use as cathodes in lithium batteries, offer perspectives on the potential electrochemical applications of methyl 1-propenyl disulfide (Holleck & Driscoll, 1977).
- A study on catalyst-free room-temperature self-healing elastomers, using aromatic disulfide metathesis, opens up possibilities for using methyl 1-propenyl disulfide in advanced material applications (Rekondo et al., 2014).
Food Science and Flavor Studies
- The impact of pulsed electric fields on the volatile compounds in onions, including compounds like methyl 1-propenyl disulfide, highlights its role in food science and flavor development (Nandakumar et al., 2018).
- Research on flavor production in chive tissue cultures, with findings on sulfur-containing components like 1-propenyl disulfide, provides insights into its potential use in enhancing flavors in food products (Mellouki et al., 1994).
特性
CAS番号 |
5905-47-5 |
---|---|
製品名 |
Methyl 1-propenyl disulfide |
分子式 |
C4H8S2 |
分子量 |
120.2 g/mol |
IUPAC名 |
1-(methyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3 |
InChIキー |
FUDUFCLRGSEHAJ-UHFFFAOYSA-N |
SMILES |
CC=CSSC |
正規SMILES |
CC=CSSC |
密度 |
0.955-0.961 |
物理的記述 |
colourless liquid |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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